molecular formula C6H5N5O2 B1515302 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1369508-15-5

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1515302
CAS No.: 1369508-15-5
M. Wt: 179.14 g/mol
InChI Key: XDHRAEGNKOFBNS-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a nitro group and a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves multiple steps, starting with the nitration of a suitable pyridine derivative. One common method includes the nitration of 1,2,4-triazolo[4,3-a]pyridin-3-amine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 6-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, ensuring precise control of reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted triazolopyridines, depending on the nucleophile used.

Scientific Research Applications

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is structurally similar to other triazolopyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine and 6-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine. its unique nitro group and specific substitution pattern distinguish it from these compounds, contributing to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridin-3-amine

  • 6-Nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine

  • 1,2,4-Triazolo[4,3-a]quinoxaline

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRAEGNKOFBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855627
Record name 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369508-15-5
Record name 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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